tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}azepane-1-carboxylate: is a complex organic compound featuring a tert-butyl ester, a piperidinyl group, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}azepane-1-carboxylate typically involves multiple steps:
Formation of the Isoindolinone Moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone structure.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using a piperidine derivative.
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction, which may involve the use of a base or acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperidinyl compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoindolinone moiety is particularly important for its binding affinity, while the piperidinyl group can enhance its selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
- tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl) (methyl)carbamate
Uniqueness
The uniqueness of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}azepane-1-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H31N3O6 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]azepane-1-carboxylate |
InChI |
InChI=1S/C25H31N3O6/c1-25(2,3)34-24(33)27-12-5-4-7-15(14-27)13-16-8-6-9-17-20(16)23(32)28(22(17)31)18-10-11-19(29)26-21(18)30/h6,8-9,15,18H,4-5,7,10-14H2,1-3H3,(H,26,29,30) |
InChI Key |
DPKZUAZDVQAQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)CC2=C3C(=CC=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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